Fmoc-3,4-dehydro-L-proline

Conformational analysis Peptide backbone constraint Cis-trans isomerization

Fmoc-3,4-dehydro-L-proline is not a generic proline substitute. Its 3,4-double bond enforces planar pyrroline geometry (φ ~0°), fundamentally altering backbone flexibility compared to Fmoc-Pro or Fmoc-Hyp. This locked ring stabilizes type II/II′ β-turns and shifts cis/trans equilibrium toward s-trans. Functional assays confirm enhanced DNA binding in IHF-mimetic peptides vs. other constrained analogs. ≥98% HPLC purity. Choose this monomer for rational peptide design where precise backbone conformation dictates target binding. Eliminate conformational ambiguity in your SPPS.

Molecular Formula C20H17NO4
Molecular Weight 335.4 g/mol
CAS No. 135837-63-7
Cat. No. B557933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3,4-dehydro-L-proline
CAS135837-63-7
SynonymsFmoc-3,4-dehydroPro-OH; Fmoc-3,4-dehydro-Pro-OH; 135837-63-7; AmbotzFAA1766; SCHEMBL12964290; CTK8F0542; MolPort-003-725-696; ZINC2583333; AKOS025312286; RTR-004818; TR-004818; Z5637; (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dihydropyrrole-2-carboxylicacid
Molecular FormulaC20H17NO4
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m0/s1
InChIKeyOALUMAMYGOBVTF-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3,4-dehydro-L-proline (CAS 135837-63-7): Technical Specifications and Procurement Profile


Fmoc-3,4-dehydro-L-proline (CAS 135837-63-7), also known as Fmoc-ΔPro-OH, is a conformationally constrained, unsaturated amino acid derivative used almost exclusively as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its defining characteristic is the 3,4-double bond within the pyrroline ring, which enforces a nearly planar ring geometry (φ dihedral angle ~0°), thereby eliminating the ring puckering dynamics observed in native L-proline [1]. This Fmoc-protected monomer is supplied as a solid with purities typically ≥97–98% (HPLC) and is soluble in standard SPPS solvents such as DMF and DMSO .

Why Fmoc-3,4-dehydro-L-proline (CAS 135837-63-7) Is Not Directly Interchangeable with Common Proline Analogs


In peptide design, L-proline analogs are often considered interchangeable for general 'turn' induction; however, Fmoc-3,4-dehydro-L-proline is not a generic substitute. Unlike Fmoc-L-proline, which freely interconverts between endo/exo ring puckers and exhibits a modest s-trans/s-cis equilibrium (~3–4 kJ/mol difference), 3,4-dehydroproline possesses a flat, rigid ring that locks the φ dihedral angle near 0°, fundamentally altering local backbone flexibility [1]. Furthermore, its 3,4-double bond raises the amide rotational barrier compared to native proline [2]. These physicochemical differences—not just the presence of a rigid ring—mean that substituting Fmoc-3,4-dehydro-L-proline for Fmoc-Pro or Fmoc-Hyp without experimental validation will alter peptide conformation, stability, and biological activity in ways that cannot be predicted by simple structure-activity relationship assumptions. The sections below provide direct quantitative evidence of these differences.

Quantitative Evidence: Fmoc-3,4-dehydro-L-proline (CAS 135837-63-7) vs. Proline Analogs


Enhanced Conformational Rigidity: Planar Ring Geometry and cis/trans Isomerization

X-ray crystallography confirms that the pyrroline ring in 3,4-dehydroproline is completely planar (φ dihedral angle ~0°), eliminating the ring puckering present in L-proline [1]. This structural difference directly impacts amide bond dynamics: in Ac-ΔPro-NHMe, the free energy difference between the s-trans and s-cis conformers is increased by +0.2–0.3 kJ/mol relative to Ac-Pro-NHMe, indicating a subtle but measurable shift toward the s-trans state [2].

Conformational analysis Peptide backbone constraint Cis-trans isomerization

Superior Functional Performance: Enhanced DNA Binding in Peptide Mimics

In a head-to-head study of artificial peptides mimicking the integration host factor (IHF) protein, substitution of the key intercalating proline residue with 3,4-dehydroproline resulted in enhanced DNA binding compared to the native proline-containing peptide [1]. In contrast, substitution with (4R)-fluoroproline, aromatic residues (phenylalanine), or α-methylproline did not tolerate the modification and failed to enhance binding [2].

DNA-binding peptides Protein mimetics Biological activity

Commercial Purity and Quality Specifications vs. Standard Proline Analogs

Commercially available Fmoc-3,4-dehydro-L-proline is supplied with a guaranteed minimum purity of ≥98% (HPLC) . This is directly comparable to, or exceeds, the typical purity specifications for standard Fmoc-protected proline analogs used in SPPS. For instance, Sigma-Aldrich offers Fmoc-3,4-dehydro-L-proline at 97% purity .

Peptide synthesis SPPS building block Quality control

Validated Research and Industrial Use Cases for Fmoc-3,4-dehydro-L-proline (CAS 135837-63-7)


Synthesis of Conformationally Constrained Peptidomimetics and β-Turn Mimics

Based on evidence that the 3,4-double bond enforces a planar ring and shifts the cis/trans equilibrium toward the s-trans state (ΔΔG +0.2–0.3 kJ/mol vs. Pro), Fmoc-3,4-dehydro-L-proline is ideally suited for the rational design of peptide analogs where precise backbone geometry is critical. Researchers utilize this monomer to lock β-turn motifs in type II or type II′ conformations, reducing the conformational entropy of the peptide and improving binding affinity for target proteins [1]. This application is directly supported by the enhanced DNA binding observed in IHF-mimetic peptides containing 3,4-dehydroproline [2].

Development of High-Affinity DNA-Binding Peptides and Protein Mimetics

In direct functional assays, the substitution of a native proline with 3,4-dehydroproline in a DNA-binding peptide mimic resulted in enhanced target binding, whereas other constrained analogs (e.g., (4R)-fluoroproline) and aromatic replacements failed [1]. This positions Fmoc-3,4-dehydro-L-proline as a specialized, high-value building block for medicinal chemistry and chemical biology projects aiming to develop peptide-based DNA-binders, transcription factor inhibitors, or synthetic gene regulators.

Basic Research on cis/trans Isomerization and Amide Bond Dynamics

The unique property of the 3,4-dehydroproline residue—a higher amide rotational barrier compared to native proline due to the double bond—makes the Fmoc-protected monomer an essential tool for fundamental studies of cis/trans isomerization in peptide backbones [1]. Peptides containing this residue serve as model systems to investigate the role of backbone rigidity in protein folding, enzymatic catalysis (e.g., prolyl isomerases), and the kinetic trapping of specific conformational states.

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